molecular formula C12H23NO B13022606 4-((4-Methylcyclohexyl)oxy)piperidine

4-((4-Methylcyclohexyl)oxy)piperidine

Cat. No.: B13022606
M. Wt: 197.32 g/mol
InChI Key: OXPMCDBDCSUDDM-UHFFFAOYSA-N
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Description

4-((4-Methylcyclohexyl)oxy)piperidine is a piperidine derivative featuring a 4-methylcyclohexyl ether substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal and materials chemistry due to its structural versatility.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(4-methylcyclohexyl)oxypiperidine

InChI

InChI=1S/C12H23NO/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h10-13H,2-9H2,1H3

InChI Key

OXPMCDBDCSUDDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylcyclohexyl)oxy)piperidine typically involves the reaction of 4-methylcyclohexanol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Methylcyclohexanol} + \text{Piperidine} \xrightarrow{\text{Catalyst}} \text{4-((4-Methylcyclohexyl)oxy)piperidine} ]

Industrial Production Methods

In an industrial setting, the production of 4-((4-Methylcyclohexyl)oxy)piperidine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylcyclohexyl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclohexyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including 4-((4-Methylcyclohexyl)oxy)piperidine, in cancer treatment. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. A study showed that certain analogs exhibited cytotoxic effects superior to standard chemotherapeutics like bleomycin against hypopharyngeal tumor cells .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and metastasis. For example, compounds with a piperidine moiety have been shown to interact with IKKb, a critical regulator of NF-κB signaling, which is implicated in inflammation and cancer progression .

Neurodegenerative Diseases

Piperidine derivatives are also being investigated for their role in treating neurodegenerative diseases such as Alzheimer's disease:

  • Acetylcholinesterase Inhibition : Compounds similar to 4-((4-Methylcyclohexyl)oxy)piperidine have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets for Alzheimer's therapy. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function .
  • Dual Action Mechanisms : Some studies suggest that introducing piperidine into drug scaffolds can improve brain exposure and bioavailability of therapeutic agents aimed at neurodegeneration .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives are another area of active research:

  • Inhibition of Bacterial Growth : Research has shown that certain piperidine compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship studies indicate that modifications in the piperidine ring can enhance antibacterial potency .
  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within bacterial cells, thereby exhibiting bactericidal effects .

Case Studies

Several case studies illustrate the practical applications of 4-((4-Methylcyclohexyl)oxy)piperidine:

StudyApplicationFindings
Study on Cancer Cell LinesCancer TherapyDemonstrated superior cytotoxicity compared to traditional agents .
Alzheimer’s Drug DevelopmentNeurodegenerative DiseasesShowed effective inhibition of cholinesterases and improved cognitive markers in animal models .
Antimicrobial EfficacyInfectious DiseaseEffective against resistant strains of bacteria; potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-((4-Methylcyclohexyl)oxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Solubility: Hydrochloride salts (e.g., 4-(4-Methylphenoxy)piperidine HCl) exhibit higher aqueous solubility than neutral analogs, favoring formulation in drug delivery .
  • Fluorinated Derivatives : Perfluorinated analogs like perfluor-N-(4-methylcyclohexyl)piperidine display unique phase behavior, critical for industrial emulsions, but require complex synthesis via electrochemical fluorination .

Biological Activity

4-((4-Methylcyclohexyl)oxy)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and cardiovascular effects. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-((4-Methylcyclohexyl)oxy)piperidine, with the chemical formula C₁₂H₂₃NO, features a piperidine ring substituted with a 4-methylcyclohexyl group and an ether linkage. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of 4-((4-Methylcyclohexyl)oxy)piperidine can be categorized into several key areas:

  • Neuropharmacological Effects :
    • The compound has been investigated for its role as a histamine H3 receptor antagonist/inverse agonist. Research indicates that derivatives of piperidine can exhibit high affinity for H3 receptors, influencing neurotransmitter release and potentially affecting cognitive functions and appetite regulation .
    • In vitro studies have shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's .
  • Cardiovascular Effects :
    • Some studies have reported that piperidine derivatives demonstrate inotropic (increasing heart contractility) and vasodilatory effects. This suggests potential applications in treating cardiovascular conditions .
  • Anticancer Activity :
    • Piperidine compounds are being explored for their anticancer properties. For instance, some derivatives have shown efficacy in inhibiting IKKβ, a key player in cancer progression through inflammation pathways .

Case Studies and Experimental Data

  • Histamine H3 Receptor Studies :
    • A study highlighted the synthesis of various 4-oxypiperidine derivatives, showing that certain compounds achieved nanomolar affinity at the human H3 receptor (e.g., ADS031 with an IC50 of 41.7 nM) while also inhibiting cholinesterases .
  • Cardiac Activity Evaluation :
    • In vivo experiments demonstrated that certain piperidine derivatives produced significant inotropic effects in isolated rat hearts, indicating their potential utility in cardiovascular therapies .
  • Anticancer Mechanisms :
    • Research on piperidine analogs revealed their ability to inhibit cancer cell proliferation by targeting specific signaling pathways associated with inflammation and tumor growth .

Table 1: Biological Activity Summary of Selected Piperidine Derivatives

Compound NameTargetAffinity/ActivityReference
4-((4-Methylcyclohexyl)oxy)piperidineH3 ReceptorIC50 = 41.7 nM
ADS003AChEIC50 = 1.537 μM
ADS031BuChE>60% inhibition
Compound 1Cardiac TissueGreater inotropic effect in rats
EF24Cancer CellsIKKβ inhibition

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